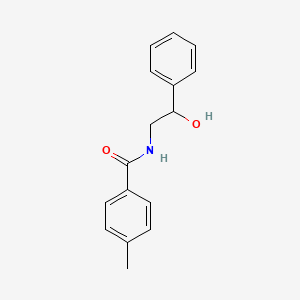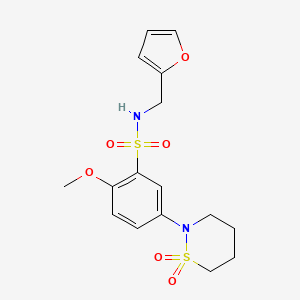![molecular formula C19H20N4O4 B5046666 3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile](/img/structure/B5046666.png)
3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a morpholine moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile typically involves multiple steps, starting with the preparation of the core structures One common approach is to first synthesize the 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with appropriate reagents to introduce the pyrazole and morpholine functionalities
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The morpholine and pyrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes or receptors, while the morpholine and pyrazole rings can modulate the compound’s binding affinity and specificity. The nitrile group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-ylamine: Shares the benzodioxin core but lacks the pyrazole and morpholine functionalities.
4-(Morpholine-4-carbonyl)pyrazole: Contains the pyrazole and morpholine groups but lacks the benzodioxin ring.
Propanenitrile derivatives: Various compounds with the nitrile group but different core structures.
Uniqueness
3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(morpholine-4-carbonyl)pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c20-4-1-5-23-13-15(19(24)22-6-8-25-9-7-22)18(21-23)14-2-3-16-17(12-14)27-11-10-26-16/h2-3,12-13H,1,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVOEJCYLGVJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(N=C2C3=CC4=C(C=C3)OCCO4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808654 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5046592.png)

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5046603.png)
![N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5046618.png)

![4-[(E)-2-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-1-cyanoethenyl]benzoic acid](/img/structure/B5046625.png)
![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(4-iodophenyl)-1,2,4-oxadiazole](/img/structure/B5046630.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5046636.png)
![1-(4-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine](/img/structure/B5046638.png)
![2-bromo-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5046644.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5046649.png)
![7-chloro-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline](/img/structure/B5046659.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5046665.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5046679.png)
